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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing piCRAC-1, a
photoswitchable inhibitor of Calcium Release-Activated Calcium (CRAC) channels, for the
precise spatiotemporal control of store-operated Ca2+ entry (SOCE). This technology offers
novel opportunities for investigating Ca2+ signaling in various cellular processes and for the
development of targeted therapeutics.

Introduction to piCRAC-1

PICRAC-1 is a synthetic, azopyrazole-derived small molecule that functions as a
photoswitchable inhibitor of CRAC channels.[1][2][3] This property allows for dynamic optical
control over CRAC channel activity and downstream Ca2+-dependent signaling pathways. The
molecule can be reversibly isomerized between an inactive trans form and an active cis form
using light of specific wavelengths, enabling researchers to turn CRAC channel function "on"
and "off" with high spatiotemporal resolution.[1] This precise control makes piCRAC-1 a
valuable tool for studying the intricate roles of CRAC channels in health and disease, including
conditions like Stormorken syndrome, a rare genetic disorder characterized by hyperactive
CRAC channels.[1][2][3]
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Parameter Value Conditions Source

Azopyrazole-derived
Chemical Class photoswitchable - [1112]1[3]
inhibitor

Calcium Release-
Target Activated Calcium - [1112][3]
(CRAC) channels

. . Activated by 365 nm
Active Form cis-isomer ) [1]
UV light

Reverted by 415 nm

Inactive Form trans-isomer visible light or thermal  [1]
relaxation
In vivo zebrafish Alleviation of

Reported Application model of Stormorken thrombocytopenia and  [1][2][3]

syndrome hemorrhage

Note: Specific IC50 values for piCRAC-1 were not consistently available in the searched
literature. Researchers should determine the optimal concentration for their specific cell type
and experimental conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CRAC Channel Activation and
Inhibition by piCRAC-1
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Caption: CRAC channel activation and optical inhibition by piCRAC-1.

Experimental Workflow for Spatiotemporal Control of
SOCE
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Caption: Workflow for photoswitchable inhibition of SOCE with piCRAC-1.
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Experimental Protocols

Measurement of Store-Operated Ca2+ Entry (SOCE) with
Fura-2 AM and piCRAC-1

This protocol is adapted from standard Fura-2 AM calcium imaging procedures.[1][4]

Materials:

HEK?293 cells (or other cell line of interest)

o DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
e Glass-bottom imaging dishes

e Fura-2 AM (stock solution in DMSO)

e Pluronic F-127 (stock solution in DMSO)

e piCRAC-1 (stock solution in DMSO)

e Thapsigargin (TG, stock solution in DMSO)

e Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

o Fluorescence microscope with ratiometric imaging capabilities and light source for 340 nm,
380 nm, 365 nm, and 415 nm excitation.

Procedure:
o Cell Culture: Plate HEK293 cells on glass-bottom dishes and grow to 70-80% confluency.
e Fura-2 AM Loading:

o Prepare a loading buffer of HBSS containing 2-5 uM Fura-2 AM and 0.02% Pluronic F-
127.

o Wash cells once with HBSS.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b10831568?utm_src=pdf-body
https://www.researchgate.net/publication/330607440_Calcium_Imaging_of_Store-Operated_Calcium_Ca2_Entry_SOCE_in_HEK293_Cells_Using_Fura-2_Methods_and_Protocols
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2023.1127545/full
https://www.benchchem.com/product/b10831568?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Incubate cells in the loading buffer for 30-60 minutes at 37°C in the dark.

o Wash cells twice with HBSS to remove extracellular dye.

o Store Depletion and piCRAC-1 Incubation:

o Incubate cells in Ca2+-free HBSS containing 1 uM Thapsigargin to deplete endoplasmic
reticulum Ca2+ stores.

o Add the desired concentration of piCRAC-1 to the Ca2+-free HBSS and incubate for 10-
15 minutes.

e Calcium Imaging:
o Mount the dish on the fluorescence microscope.

o Acquire baseline Fura-2 fluorescence by alternating excitation at 340 nm and 380 nm and
measuring emission at ~510 nm.

o Perfuse the cells with HBSS containing Ca2+ (e.g., 2 mM) to induce SOCE. Record the
change in the 340/380 nm fluorescence ratio.

e Photoswitching:

o To inhibit SOCE, illuminate a specific region of interest (or the entire field of view) with 365
nm UV light to convert piCRAC-1 to its active cis-isomer. Continue recording the Fura-2
ratio to observe the inhibition of Ca2+ influx.

o To reverse the inhibition, illuminate the same area with 415 nm visible light to revert
PiCRAC-1 to its inactive trans-isomer. Observe the recovery of the Ca2+ signal.

Electrophysiological Recording of CRAC Channel
Currents (ICRAC)

This protocol is a general guide for whole-cell patch-clamp recording of ICRAC and should be
adapted for specific equipment and cell types.

Materials:
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o HEK293 cells stably expressing Orail and STIML1 (or other suitable cell line)
» Patch-clamp rig with amplifier, digitizer, and data acquisition software
» Borosilicate glass capillaries for pipette pulling

o External solution (in mM): 130 NaCl, 4.5 KClI, 20 CaCl2, 1 MgClI2, 10 D-glucose, 10 HEPES
(pH 7.4)

e Internal solution (in mM): 135 Cs-glutamate, 8 MgClI2, 10 BAPTA, 10 HEPES (pH 7.2)

piCRAC-1
Procedure:
o Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

» Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MQ when filled
with the internal solution.

e Whole-Cell Configuration:
o Establish a gigaohm seal between the patch pipette and the cell membrane.
o Rupture the membrane to achieve the whole-cell configuration.

o Allow the internal solution to dialyze into the cell for 5-10 minutes to activate ICRAC
through passive store depletion.

e ICRAC Recording:
o Clamp the cell at a holding potential of 0 mV.
o Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2 seconds to elicit ICRAC.
o Record the characteristic inwardly rectifying ICRAC.

o Application of piCRAC-1 and Photoswitching:
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o Perfuse the cell with the external solution containing the desired concentration of piCRAC-
1 in its inactive trans state.

o To inhibit ICRAC, illuminate the cell with 365 nm UV light. Record the reduction in the
current amplitude.

o To reverse the inhibition, illuminate the cell with 415 nm visible light and observe the
recovery of ICRAC.

In Vivo Application of piCRAC-1 in a Zebrafish Model of
Stormorken Syndrome

This protocol outlines the general steps for using piCRAC-1 in a zebrafish model to study its
effects on disease phenotypes.[1]

Materials:

Wild-type and a suitable zebrafish model for Stormorken syndrome (e.g., expressing a
hyperactive STIM1 mutant)

PiCRAC-1

Microinjection setup

Stereomicroscope with fluorescence capabilities

Light source for 365 nm and 415 nm illumination
Procedure:

e Zebrafish Husbandry and Embryo Collection: Maintain zebrafish and collect embryos
according to standard protocols.

e Drug Administration:

o Incubate zebrafish embryos in embryo medium containing the desired concentration of
PICRAC-1. The optimal concentration and incubation time should be empirically
determined.
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e Photoswitching and Phenotypic Analysis:

o To activate piCRAC-1, expose the embryos to 365 nm UV light. The duration and intensity
of the light should be optimized to achieve isomerization without causing phototoxicity.

o To deactivate piCRAC-1, expose the embryos to 415 nm light.

o At desired time points, analyze the relevant phenotypes. For a Stormorken syndrome
model, this may include assessing thrombocytopenia (e.g., by analyzing fluorescently
labeled thrombocytes) and hemorrhage.

e Imaging and Data Analysis:
o Image the embryos using a stereomicroscope.

o Quantify the phenotypic changes (e.g., thrombocyte count, area of hemorrhage) in the
different light conditions.

Conclusion

PiCRAC-1 represents a powerful tool for the optical control of CRAC channel activity. The
protocols and data presented here provide a foundation for researchers to apply this
technology to dissect the roles of Ca2+ signaling in a wide range of biological processes and to
explore novel therapeutic strategies for diseases associated with aberrant CRAC channel
function. The ability to control CRAC channel activity with high spatiotemporal precision opens
up new avenues for understanding the complex language of Ca2+ signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spatiotemporal Control of CRAC Channels with
pPiCRAC-1: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831568#spatiotemporal-control-of-crac-channels-
with-picrac-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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